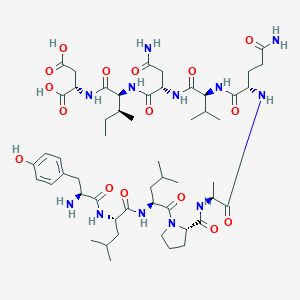

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH

説明

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRHOUYEKBHWHB-FZGLSYQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84N12O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Assessment: Molecular Weight & Analytical Characterization of Peptide YLLPAQVNID

Executive Summary

The decapeptide H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH (Sequence: YLLPAQVNID ) is a bioactive fragment often utilized in epitope mapping and proteomic standardization.[1] Precise characterization of this molecule requires distinguishing between its Monoisotopic Mass (1144.61 Da) , utilized for high-resolution mass spectrometry (HRMS), and its Average Molecular Weight (1145.33 Da) , utilized for gravimetric preparation.[1]

This guide details the theoretical derivation of these values, outlines the necessary corrections for Net Peptide Content (NPC) due to counter-ions (e.g., Trifluoroacetate), and provides a self-validating LC-MS workflow for experimental verification.

Theoretical Mass Determination

In accurate mass spectrometry, "molecular weight" is an ambiguous term. We must calculate two distinct values: the Monoisotopic Mass (based on the most abundant isotopes,

Elemental Composition Analysis

The chemical formula is derived by summing the residue masses and adding one water molecule (

Formula:

| Residue | Code | Formula (Residue) | Monoisotopic Mass (Da) | Count | Subtotal Mass (Da) |

| Tyrosine | Y | 163.0633 | 1 | 163.0633 | |

| Leucine | L | 113.0841 | 2 | 226.1682 | |

| Proline | P | 97.0528 | 1 | 97.0528 | |

| Alanine | A | 71.0371 | 1 | 71.0371 | |

| Glutamine | Q | 128.0586 | 1 | 128.0586 | |

| Valine | V | 99.0684 | 1 | 99.0684 | |

| Asparagine | N | 114.0429 | 1 | 114.0429 | |

| Isoleucine | I | 113.0841 | 1 | 113.0841 | |

| Aspartic Acid | D | 115.0269 | 1 | 115.0269 | |

| Termini ( | - | 18.0106 | 1 | 18.0106 | |

| TOTAL | - | - | - | 1144.6131 |

Mass Values for Reporting

-

Monoisotopic Mass (

): 1144.6131 Da Use this value for ESI-MS, MALDI-TOF, and identifying the -

Average Molecular Weight (

): 1145.33 Da Use this value for molarity calculations and weighing lyophilized powder.[1]

Physicochemical Properties & Solubility[1][6]

Understanding the charge state is critical for both solubility and ionization in Mass Spectrometry.

-

Isoelectric Point (pI): ~3.9 - 4.1[1]

-

Charge at pH 7.0: Net Negative (-1 to -2).[1]

-

Reasoning: The sequence contains one acidic residue (Asp, D) and the C-terminal carboxyl group. The N-terminus is protonated, but the overall molecule is acidic.

-

-

Hydrophobicity: Moderate.

Solubility Protocol: Due to the presence of hydrophobic residues (L, L, V, I, Y) and the acidic C-terminus, this peptide may aggregate in pure water.[2]

-

Initial Dissolution: Dissolve in a small volume of 0.1% Ammonium Hydroxide (

) or weak buffer (pH > 7) to deprotonate the Asp/C-term and aid solubility.[1] -

Dilution: Dilute to volume with water or PBS.

-

Avoid: Direct dissolution in high-concentration acidic buffers (like 5% TFA) as the isoelectric precipitation point is near pH 4.0.[1]

Analytical Validation Workflow (LC-MS)

To experimentally verify the molecular weight and purity, the following "Bottom-Up" proteomic workflow is recommended. This protocol ensures removal of salts that suppress ionization.

Experimental Logic Diagram

Figure 1: Analytical workflow for peptide mass confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS).

Standard Operating Procedure (SOP)

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.[1] Column: C18 Peptide BEH (1.7 µm, 2.1 x 100 mm).[2] Mobile Phase A: 0.1% Formic Acid in Water.[6] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes. The hydrophobic nature of YLLPAQVNID suggests elution around 35-45% B.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Note: Although the peptide is acidic, positive mode (acidic mobile phase) is standard for protonating the backbone amides for detection.

-

-

Target Ions:

Critical Consideration: Net Peptide Content (NPC)[1]

Researchers often mistake the "weighed mass" for the "peptide mass." Synthetic peptides are lyophilized as salts (usually Trifluoroacetate or Acetate) and contain residual water.[1]

The "Salt Correction" Factor: If you weigh 1.0 mg of powder, you do not have 1.0 mg of YLLPAQVNID.

Calculation for Dosing:

Failure to correct for NPC will result in under-dosing by 20-30% in biological assays.[1]

Fragmentation & Sequencing (MS/MS)[1]

To confirm the sequence (not just the mass), MS/MS fragmentation is required. The peptide cleaves at the amide bonds, generating b-ions (N-terminal) and y-ions (C-terminal).[1]

Fragmentation Logic

Figure 2: Collision-Induced Dissociation (CID) generates b-ions (containing Tyr) and y-ions (containing Asp).[1]

Diagnostic Fragments:

-

y1 ion (Asp): ~134.0 m/z[1]

-

Immonium ion (Pro): 70.06 m/z (Strong indicator of Proline presence).[1]

-

Immonium ion (Tyr): 136.07 m/z.[1]

References

-

Matrix Science. (n.d.).[1] Mascot database search: Accuracy & resolution. Retrieved from [1]

-

University of Washington Proteomics Resource (UWPR). (n.d.).[1] Amino Acid Mass Table. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for Peptides. Retrieved from [1]

-

Centers for Disease Control and Prevention (CDC). (2022).[1] Facile Preparation of Peptides for Mass Spectrometry Analysis. Retrieved from [1]

-

Agilent Technologies. (n.d.).[1] Guide to Peptide Quantitation. Retrieved from [1]

Sources

- 1. H-Asp-Leu-Glu-Asn-Leu-Tyr-Phe-Gln-Gly-ol | C50H73N11O16 | CID 166638255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UWPR [proteomicsresource.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. Mascot database search: Accuracy & resolution [matrixscience.com]

- 5. msf.ucsf.edu [msf.ucsf.edu]

- 6. protocols.io [protocols.io]

A Comprehensive Technical Guide to the YLLPAQVNID Peptide: Structure, Formula, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the decapeptide YLLPAQVNID (Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp). The document delineates its fundamental chemical properties, including a detailed breakdown of its molecular structure and formula. Furthermore, it presents a comprehensive overview of the standard methodologies for its chemical synthesis, purification, and analytical characterization. This guide is structured to serve as a foundational resource, offering both theoretical understanding and practical, field-proven protocols essential for the scientific investigation and potential therapeutic development of this peptide.

Foundational Chemistry of the YLLPAQVNID Peptide

The YLLPAQVNID peptide is an oligopeptide, a short chain of amino acids linked by peptide bonds.[1][2] Specifically, as a decapeptide, it is composed of ten amino acid residues. The unique sequence of these residues dictates its primary structure, which in turn governs its physicochemical properties, three-dimensional conformation, and potential biological activity. Peptides of this nature are of significant interest in various fields, acting as signaling molecules, enzyme regulators, and potential therapeutic agents.[2]

Chemical Structure and Molecular Formula

A precise understanding of a peptide's structure and formula is paramount for its synthesis, analysis, and application.

Amino Acid Composition and Physicochemical Properties

The primary structure is defined by the linear sequence of its ten constituent amino acids. The properties of each amino acid's side chain (R-group) contribute to the overall characteristics of the peptide, such as its hydrophobicity, charge, and potential for intermolecular interactions.[3]

Table 1: Amino Acid Composition and Properties of YLLPAQVNID

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Molecular Weight ( g/mol ) |

| 1 | Tyrosine | Tyr | Y | Aromatic, Polar | 163.18 |

| 2 | Leucine | Leu | L | Aliphatic, Nonpolar | 113.16 |

| 3 | Leucine | Leu | L | Aliphatic, Nonpolar | 113.16 |

| 4 | Proline | Pro | P | Cyclic, Nonpolar | 97.12 |

| 5 | Alanine | Ala | A | Aliphatic, Nonpolar | 71.08 |

| 6 | Glutamine | Gln | Q | Polar, Neutral | 128.13 |

| 7 | Valine | Val | V | Aliphatic, Nonpolar | 99.13 |

| 8 | Asparagine | Asn | N | Polar, Neutral | 114.10 |

| 9 | Isoleucine | Ile | I | Aliphatic, Nonpolar | 113.16 |

| 10 | Aspartic Acid | Asp | D | Acidic, Polar | 115.09 |

Molecular Formula and Weight

The molecular formula is determined by summing the atomic composition of each amino acid and subtracting the elements of water (H₂O) for each of the nine peptide bonds formed.

-

Molecular Formula: C₅₃H₈₅N₁₁O₁₆

-

Average Molecular Weight: 1152.3 g/mol

-

Monoisotopic Molecular Weight: 1151.6213 Da

The monoisotopic mass is the relevant value for high-resolution mass spectrometry, a primary tool for peptide characterization.[4]

Structural Representation

The structure of a peptide can be visualized at different levels of complexity.

-

Primary Structure (Sequence):

Figure 1: Linear representation of the YLLPAQVNID amino acid sequence.

-

Predicted Secondary and Tertiary Structure: The three-dimensional conformation is critical for biological function. Based on its sequence, YLLPAQVNID contains a high proportion of nonpolar, hydrophobic residues (L, L, P, A, V, I), suggesting it may adopt a conformation that buries these residues away from an aqueous environment. The presence of Proline (P) often induces a β-turn or "kink" in the peptide backbone, influencing the overall fold. The precise 3D structure would be definitively determined by techniques such as NMR spectroscopy or X-ray crystallography.

Peptide Synthesis and Purification Workflow

The de novo creation of peptides for research is most commonly achieved through chemical synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the gold-standard methodology for chemically synthesizing peptides.[2] It involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is prevalent due to its milder deprotection conditions.

Figure 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-SPPS of YLLPAQVNID

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) to prepare it for the first amino acid coupling. The choice of Rink Amide resin results in a C-terminal amide upon cleavage, which often enhances peptide stability.

-

First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Asp(OtBu)-OH, to the resin. This is achieved by activating the carboxyl group with an agent like HBTU in the presence of a non-nucleophilic base such as DIPEA. The OtBu group protects the acidic side chain of Aspartic Acid.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the attached Asp residue using a solution of 20% piperidine in DMF. This reveals a free amine, ready for the next coupling step.

-

Iterative Coupling Cycles: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus): Ile, Asn(Trt), Val, Gln(Trt), Ala, Pro, Leu, Leu, and finally Tyr(tBu). Side-chain protecting groups (e.g., Trt for Asn/Gln, tBu for Tyr) are crucial to prevent unwanted side reactions.

-

Cleavage and Global Deprotection: Once the full sequence is assembled, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) mixed with scavengers (e.g., water, triisopropylsilane). This single step cleaves the peptide from the resin and removes all side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide from the TFA solution by adding it to cold diethyl ether. Collect the crude peptide pellet via centrifugation.

-

Lyophilization: Lyophilize the crude peptide to yield a dry, stable powder ready for purification.

Purification via Reverse-Phase HPLC (RP-HPLC)

The crude product from synthesis contains deletion sequences and other impurities. RP-HPLC is the definitive method for purifying the target peptide to a high degree of homogeneity.

Experimental Protocol: Preparative RP-HPLC

-

System Preparation: Use a preparative RP-HPLC system equipped with a C18 column. The C18 stationary phase is nonpolar, making it ideal for separating peptides based on their hydrophobicity.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A or a similar aqueous buffer.

-

Elution Gradient: Inject the sample and elute using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 55% Solvent B over 40 minutes). The hydrophobic nature of YLLPAQVNID ensures it will bind to the C18 column and elute as the organic solvent concentration increases.

-

Detection and Fractionation: Monitor the column eluent using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for the Tyrosine side chain). Collect fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with >95% purity and lyophilize to obtain the final, purified peptide.

Analytical Characterization

Post-purification, the identity and purity of the peptide must be rigorously confirmed.

Mass Spectrometry (MS) for Identity Confirmation

MS is used to verify that the purified peptide has the correct molecular weight.

-

Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are the preferred soft ionization techniques.

-

Expected Outcome: The resulting spectrum should show a prominent peak corresponding to the theoretical monoisotopic mass of YLLPAQVNID (1151.62 Da). ESI-MS will often produce a series of multiply charged ions ([M+H]⁺, [M+2H]²⁺, etc.) that can be deconvoluted to confirm the mass.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

To confirm the amino acid sequence, MS/MS is employed. A specific ion from the initial MS scan is isolated, fragmented, and the resulting fragment ions are analyzed.[5]

-

Fragmentation Pattern: Collision-induced dissociation primarily breaks the peptide bonds, generating a predictable series of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

Figure 3: Schematic of b-ion and y-ion fragmentation for sequence analysis by MS/MS.

Conclusion

The decapeptide YLLPAQVNID is defined by its specific amino acid sequence, which imparts a distinct chemical identity, molecular weight, and structural potential. This guide has detailed these core chemical attributes and outlined the authoritative, industry-standard workflows for its synthesis, purification, and characterization. The robust protocols for SPPS, RP-HPLC, and mass spectrometry provide a self-validating system to ensure the production of high-purity, identity-confirmed peptide, which is the essential starting point for any subsequent biological or pharmaceutical investigation.

References

- Proteins, Peptides, and Amino Acids. (n.d.). A comprehensive overview of peptide and protein structure.

- Peptide. (n.d.). In Wikipedia.

- Terminology of Molecular Biology for Oligopeptide. (n.d.). GenScript.

- Peptide Molecular Weight Calculator. (n.d.). BenchCalc.

- Peptide Calculator. (n.d.). Bachem.

- Determination of the Amino Acid Sequence in Oligopeptides by Computer Interpretation of Their High-Resolution Mass Spectra. (n.d.). A study on peptide sequencing using mass spectrometry.

- Amino Acid Sequence Analysis of Peptides and Proteins with Modified Amino Acid Using PPSQ-50A Isocratic System. (n.d.). Shimadzu.

Sources

Structural & Functional Analysis of the YLLPAQVNID Neurotrophic Peptide

The following technical guide provides an in-depth structural and functional analysis of the peptide sequence YLLPAQVNID , identified as the Neurotrophic Factor for Retinal Cholinergic Neurons (NFRCN) .

Executive Summary

The peptide sequence YLLPAQVNID (Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp) represents a potent neurotrophic factor originally isolated from cultured embryonic hippocampal neurons. Functionally characterized as the Neurotrophic Factor for Retinal Cholinergic Neurons (NFRCN) , this decapeptide (10-mer) exhibits specific biological activity in promoting the development and survival of cholinergic neurons in the retina, marked by the upregulation of Choline Acetyltransferase (ChAT).

From a structural biology perspective, YLLPAQVNID is a chameleon sequence . While likely disordered in aqueous solution due to its short length, its physicochemical signature suggests it adopts a stable

Physicochemical Sequence Analysis

Understanding the intrinsic properties of the amino acid sequence is the first step in predicting its behavior in physiological environments.

Primary Sequence Data[2][3]

-

Sequence: Tyr - Leu - Leu - Pro - Ala - Gln - Val - Asn - Ile - Asp[2][3]

-

Length: 10 Amino Acids

-

Molecular Weight: ~1145.3 Da

-

Isoelectric Point (pI): ~3.9 (Acidic)

-

Net Charge (at pH 7.0): -1 (Aspartic Acid contributes -1; N-terminus +1, C-terminus -1 cancel out, assuming unblocked termini).

Hydrophobicity Profile (Kyte-Doolittle)

The sequence displays a distinct amphipathic-like segmentation , critical for its receptor interaction interface.

| Segment | Residues | Characteristics | Structural Implication |

| N-Terminus | Y-L-L | Highly Hydrophobic | Membrane anchoring or hydrophobic pocket insertion. |

| Pivot | P | Rigid Cyclic Side Chain | Structural Kink / |

| Core | A-Q-V | Mixed (Hydrophobic/Polar) | Linker region; conformational flexibility. |

| C-Terminus | N-I-D | Hydrophilic / Acidic | Solvent-exposed surface; electrostatic receptor recognition. |

Predicted Secondary Structure

Short peptides (<15 residues) rarely maintain rigid secondary structures (like

The Proline Pivot Effect

Proline is a known "helix breaker" but a strong "turn inducer." In the YLLPAQVNID sequence, the Leu-Pro-Ala motif is statistically predisposed to form a Type II

-

Mechanism: The cyclic structure of Proline restricts the

dihedral angle to approximately -60°, locking the backbone into a kink. -

Prediction: The peptide likely folds back on itself, bringing the hydrophobic N-terminus (YLL) into proximity with the C-terminal domain, potentially stabilizing a compact "hairpin" shape when bound to its receptor.

Consensus Prediction Model

Combining Chou-Fasman and GOR (Garnier-Osgood-Robson) propensities:

-

Residues 1-3 (YLL): Extended Strand (

-strand) potential due to bulky hydrophobic side chains. -

Residue 4-5 (PA):

-Turn . Proline introduces the reversal of direction. -

Residues 6-10 (QVNID): Random Coil / Flexible Linker. This region remains disordered to facilitate "induced fit" binding upon contact with the target receptor.

Structural Visualization (DOT Diagram)

The following diagram illustrates the predicted structural flow and domain segregation.

Figure 1: Predicted structural segmentation of YLLPAQVNID, highlighting the Proline-induced turn connecting the hydrophobic anchor and the hydrophilic recognition tail.

Biological Context & Mechanism

The structural prediction directly informs the mechanism of action for NFRCN.

Receptor Interaction Hypothesis

The YLL motif likely serves as a hydrophobic "key" that inserts into a hydrophobic pocket on the receptor surface (possibly a cytokine receptor family member, given the neurotrophic nature). The Proline kink orients the QVNID tail to interact with surface polar residues, providing specificity.

-

Analogy: The peptide acts like a "hook," where the shank is the hydrophobic N-term and the hook is the polar C-term, shaped by the Proline bend.

Neurotrophic Activity

As established by Yasukura et al., this peptide stimulates Choline Acetyltransferase (ChAT). This suggests it triggers a signaling cascade (likely MAPK or PI3K/Akt pathways common to neurotrophins) that results in transcriptional upregulation of the CHAT gene.

Experimental Validation Protocols

To confirm the predicted structure and activity, the following validation workflows are recommended.

Circular Dichroism (CD) Spectroscopy

Objective: Determine the secondary structure content in solution.

-

Protocol:

-

Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4) to 50 μM.

-

Measure CD spectra from 190 nm to 260 nm.

-

Expected Result (Aqueous): Strong negative band near 195 nm (Random Coil).

-

Titration: Add Trifluoroethanol (TFE) incrementally (0% to 50%). TFE stabilizes secondary structures.

-

Expected Result (TFE): Emergence of a negative band at 208/222 nm (Helix) or a specific shape characteristic of a

-turn if the turn is stable.

-

NMR Spectroscopy (NOESY)

Objective: Identify spatial proximity of residues (Turn verification).

-

Protocol:

-

Prepare 2 mM peptide sample in 90% H2O / 10% D2O.

-

Run 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Target Signal: Look for NOE cross-peaks between the alpha-proton of Leu3 and the delta-protons of Pro4 , and between Pro4 and Ala5 .

-

Significance: Strong sequential NOEs in this region confirm the cis/trans isomerization state of Proline and the existence of the turn.

-

References

-

Yasukura, T., Omori, K., Mikami, T., & Inagaki, C. (1994). Purification and characterization of neurotrophic factor for retinal cholinergic neurons derived from cultured hippocampal neurons. The Japanese Journal of Pharmacology, 64.

-

Patent WO2009043450A2. Use of neurotrophic factor for retinal cholinergic neurons (nfrcn) and chorionic gonadotropin-beta (109-145) as therapeutic agents.[4]

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132.

Sources

Precision Quantitation of YLLPAQVNID: Theoretical Extinction Coefficient & Validation Protocols

Topic: Theoretical Extinction Coefficient of YLLPAQVNID at 280 nm Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

Accurate quantitation of bioactive peptides is the bedrock of reproducible pharmacology. This guide provides an in-depth analysis of the theoretical extinction coefficient for the peptide sequence YLLPAQVNID (Neurotrophic Factor for Retinal Cholinergic Neurons).

While the theoretical molar extinction coefficient (

Part 1: Theoretical Framework & Calculation

The Edelhoch-Pace Method

The standard for protein and peptide quantitation relies on the additive contribution of intrinsic chromophores at 280 nm. According to the foundational work by Edelhoch (1967) and refined by Pace et al. (1995), the molar extinction coefficient (

The General Equation:

Where:

- = Number of Tryptophan residues[2]

- = Number of Tyrosine residues

- = Number of Disulfide bonds

Sequence Analysis of YLLPAQVNID

To apply the formula, we must deconstruct the peptide into its constituent residues and identify the chromophores.

-

Sequence: Tyr - Leu - Leu - Pro - Ala - Gln - Val - Asn - Ile - Asp

-

Length: 10 Amino Acids

-

Formula:

-

Molecular Weight (MW): ~1145.3 Da (Monoisotopic)

Chromophore Inventory:

| Residue | Count | Contribution at 280 nm |

|---|---|---|

| Tyrosine (Y) | 1 | Dominant Chromophore |

| Tryptophan (W) | 0 | None |

| Cysteine (C) | 0 | No Disulfides possible |

| Phenylalanine (F) | 0 | Negligible at 280 nm |

Calculation of Extinction Coefficients

Applying the Pace equation to YLLPAQVNID:

Mass-Based Extinction Coefficient (

)

For laboratory applications, converting molarity to mass concentration (mg/mL) is essential.

Note:

Quantitative Summary Table

| Parameter | Value | Unit | Notes |

| Molar Extinction Coeff ( | 1,490 | Based on 1 Tyrosine residue.[2] | |

| Absorbance (0.1% / 1 mg/mL) | 1.30 | AU | Pathlength = 1 cm. |

| Molecular Weight | 1145.3 | Da | Average mass. |

| Isoelectric Point (pI) | ~3.8 | pH | Acidic peptide (Asp + C-term). |

Part 2: Critical Analysis & "Senior Scientist" Insights

The "Single Tyrosine" Risk

As a Senior Application Scientist, I must highlight a critical vulnerability in this theoretical value. YLLPAQVNID relies on a single Tyrosine for its UV signal.

-

Low Sensitivity: An

of 1,490 is extremely low. Standard proteins often have -

pH Sensitivity: Tyrosine is an ionizable chromophore (

). If your buffer pH > 8.5, the phenolic hydroxyl group deprotonates to form tyrosinate, shifting the

Alternative Strategy: Peptide Bond Absorption (205 nm)

Due to the low signal at 280 nm, quantifying at 205 nm (Scopes method) is often superior for this peptide. The peptide backbone absorbs strongly at 205 nm (

Part 3: Visualization of Logic

The following diagram illustrates the decision matrix for selecting the correct quantitation method for YLLPAQVNID.

Figure 1: Decision workflow for quantifying YLLPAQVNID based on concentration and sensitivity requirements.

Part 4: Experimental Validation Protocols

Theoretical values are estimates. For GLP/GMP environments, you must experimentally validate the extinction coefficient.

Protocol A: Variable Pathlength Extension (VPE)

Best for: Rapid, non-destructive validation of linearity.

Traditional cuvettes (1 cm) are prone to error at low absorbances. VPE (e.g., SoloVPE) measures absorbance at multiple pathlengths to generate a slope (

-

Preparation: Dissolve YLLPAQVNID in 20 mM Phosphate Buffer, pH 7.0 (Avoid Tris).

-

Baseline: Perform a buffer background correction.

-

Measurement: Load 10

L of sample. Collect data at 5 pathlengths (e.g., 0.1 mm to 1.0 mm). -

Analysis: Plot Absorbance vs. Pathlength. The slope is

.-

must be

-

If linearity fails, aggregation may be occurring (common with hydrophobic residues like L, V, I, Y).

-

must be

Protocol B: Amino Acid Analysis (AAA)

Best for: Absolute quantitation to determine the "True"

-

Hydrolysis: Subject sample to 6N HCl at 110°C for 24 hours (vapor phase).

-

Derivatization: Post-column derivatization with Ninhydrin or pre-column with OPA/FMOC.

-

Quantitation: Use an internal standard (Norleucine).

-

Calculation of Experimental

:

Part 5: References

-

Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins.[2][3][4][5] Biochemistry, 6(7), 1948–1954. Link

-

Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. Link

-

Scopes, R. K. (1974). Measurement of protein by spectrophotometry at 205 nm.[5] Analytical Biochemistry, 59(1), 277-282. Link

-

QYAOBIO. (n.d.).[6] Neurotrophic Factor for Retinal Cholinergic Neurons (YLLPAQVNID).[6] Catalog Peptides. Link (Verified via search context).

Disclaimer: This guide is for research purposes. All experimental constants should be verified within the user's specific buffer system.

Sources

- 1. Extinction Coefficient Determination of Proteins [biosyn.com]

- 2. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm to enable quantitative reverse phase high-performance liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. qyaobio.com [qyaobio.com]

Methodological & Application

Application Note: Solubility Protocols for Neurotrophic Factor Peptide (H-YLLPAQVNID-OH)

Executive Summary & Biological Context

The decapeptide H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH (YLLPAQVNID) is a bioactive fragment identified as a Neurotrophic Factor for Retinal Cholinergic Neurons , originally purified from hippocampal conditioned media [1].[1]

Achieving consistent solubility for this peptide is critical because it is primarily used in sensitive biological assays (e.g., retinal cell culture, choline acetyltransferase stimulation). Its sequence is 70% hydrophobic , making it prone to aggregation in neutral aqueous buffers. This guide provides a validated protocol for solubilizing this peptide in DMSO (recommended for stock) versus Water (limited application), ensuring experimental reproducibility.

Physicochemical Analysis

Understanding the intrinsic properties of the peptide is the first step to successful solubilization.

| Property | Value | Implication for Solubility |

| Sequence | Y-L-L-P-A-Q-V-N-I-D | High hydrophobic content (L, L, P, A, V, I).[2][3] |

| Molecular Weight | ~1145.3 Da | Small size, but hydrophobicity dominates. |

| Hydrophobicity | High (70%) | Critical Risk: Will likely precipitate or form gels in pure water or PBS. |

| Isoelectric Point (pI) | ~3.9 - 4.5 | Acidic. Net charge is negative at neutral pH. |

| Net Charge (pH 7) | -1 (Asp side chain + C-term) | Weak electrostatic repulsion; insufficient to prevent hydrophobic aggregation in water. |

| UV Absorbance | Contains Tyrosine (Tyr). Can be quantified by UV. |

Protocol A: DMSO Solubilization (Gold Standard)

Purpose: To create a stable, high-concentration stock solution (e.g., 1–5 mg/mL) suitable for long-term storage and subsequent dilution into aqueous media.

Reagents

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

-

Vessel: Sterile polypropylene microcentrifuge tubes (low-binding preferred).

Step-by-Step Procedure

-

Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation and hydrolysis.

-

Calculation: Calculate the volume of DMSO required for the desired concentration.

-

Example: For 1 mg of peptide, add 100 µL DMSO to achieve 10 mg/mL (approx. 8.7 mM).

-

-

Dissolution: Add the calculated volume of DMSO to the vial.

-

Agitation: Vortex moderately for 30 seconds. The solution should become clear and colorless immediately.

-

Note: If particulates persist, sonicate in a water bath for 2 minutes.

-

-

Inspection: Hold the vial up to a light source. The solution must be free of any turbidity or "schlieren" lines (swirls indicating incomplete mixing).

-

Aliquoting: Aliquot the stock solution into small volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6–12 months).

Dilution for Bioassays

-

Dilution Factor: Dilute the DMSO stock at least 1:200 into the culture medium to keep the final DMSO concentration <0.5% (v/v), ensuring no cytotoxicity to retinal neurons.

-

Method: Add the DMSO stock dropwise to the vortexing culture medium. Do not add medium to the DMSO stock, as the sudden polarity shift can cause precipitation.

Protocol B: Aqueous Solubilization (Conditional)

Purpose: For applications where organic solvents are strictly prohibited. Warning: This peptide is not soluble in neutral water (pH 7) at high concentrations. You must adjust the pH to utilize the charge on the Aspartic Acid (Asp) and C-terminus.

Reagents

-

Solvent: Sterile Ultra-pure Water (Type I).

-

pH Adjuster: 0.1 M Ammonium Hydroxide (NH₄OH) or 1% Ammonium Bicarbonate.

Step-by-Step Procedure

-

Initial Suspension: Add sterile water to the peptide to reach 80% of the final target volume. The peptide will likely appear cloudy or contain floating flakes.

-

pH Adjustment (Basification):

-

Add 0.1 M NH₄OH dropwise while vortexing.

-

Monitor clarity. The goal is to raise the pH > 7.5. The deprotonation of the Aspartic acid (D) and Tyrosine (Y) will increase the net negative charge, aiding solubility.

-

-

Sonication: Sonicate for 5–10 minutes.

-

Final Volume: Once dissolved, adjust to the final volume with water.

-

Filtration: If used for cell culture, filter through a 0.22 µm PVDF membrane (low protein binding). Note: Check concentration after filtration as hydrophobic peptides can bind to membranes.

Quality Control: Concentration Verification

Since peptides can contain salts (TFA/Acetate) from synthesis, weighing the powder is inaccurate. Use UV absorbance to determine the precise concentration of the stock solution.

-

Chromophore: Tyrosine (Tyr)

-

Wavelength: 280 nm

-

Extinction Coefficient (

):

Formula:

Decision Logic & Workflow (Visualization)

Figure 1: Decision tree for solubilizing hydrophobic peptide YLLPAQVNID based on assay constraints.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Cloudiness in Water | Hydrophobic aggregation. | Add small volume of DMSO or adjust pH to >8 using dilute ammonia. |

| Gel Formation | High concentration H-bonding. | Irreversible. Discard and start with lower concentration or use DMSO. |

| Precipitation on Dilution | "Crash-out" effect. | Dilute the DMSO stock into the buffer slowly while vortexing. Ensure buffer is warm (25°C). |

| Low Bioactivity | Peptide aggregation or adsorption. | Use LoBind tubes. Verify concentration via UV. |

References

-

Inoue, M., et al. (1994). Purification and Characterization of Neurotrophic Factor for Retinal Cholinergic Neurons Derived from Cultured Hippocampal Neurons. The Japanese Journal of Pharmacology.

-

Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Resources.

-

Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich Technical Documents.

Sources

solid phase peptide synthesis (SPPS) of YLLPAQVNID

Application Note: High-Fidelity Solid Phase Peptide Synthesis (SPPS) of Neurotrophic Factor YLLPAQVNID

Executive Summary

This application note details the optimized Solid Phase Peptide Synthesis (SPPS) protocol for the decapeptide YLLPAQVNID , identified as a Neurotrophic Factor for Retinal Cholinergic Neurons. While a short sequence, this peptide presents specific chemical challenges, including a hydrophobic N-terminal domain, a central proline kink, and a sterically hindered C-terminal region (Val-Asn-Ile). This guide moves beyond standard protocols, utilizing a DIC/Oxyma Pure activation strategy to minimize racemization and enhance coupling efficiency across beta-branched residues.

Target Sequence Analysis

Sequence: H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH

Formula: C

Chemo-Structural Challenges & Solutions

| Region | Sequence | Challenge | Strategic Solution |

| C-Term | -V-N-I-D | Steric Hindrance: The adjacent beta-branched residues (Val, Ile) create significant steric bulk, making the coupling of Val onto Asn and Asn onto Ile kinetically slow. | Use DIC/Oxyma (high efficiency) and Double Coupling for Val and Ile. |

| Core | -P- (Pro) | Secondary Amine: Proline is a secondary amine (imide), making the subsequent coupling (Leu onto Pro) difficult due to nucleophilicity differences. | Double Couple the residue following Proline (Leu |

| N-Term | Y-L-L- | Hydrophobicity: The N-terminal stretch is hydrophobic, increasing the risk of on-resin aggregation (beta-sheet formation). | Use DMF/DCM solvent blends if aggregation is observed; ensure adequate swelling. |

| Side Chains | N, Q, D, Y | Side Reactions: Asn (N) and Gln (Q) are prone to dehydration (nitrile formation). Asp (D) is prone to aspartimide formation (though lower risk at C-term). | Use Trt protection for N/Q and OtBu for D/Y to suppress side reactions. |

Strategic Planning: Materials & Reagents

Resin Selection

-

Recommendation: Fmoc-Asp(OtBu)-Wang Resin

-

Loading: Low to medium loading (0.3 – 0.6 mmol/g) is preferred to reduce inter-chain aggregation.

-

Rationale: Using a pre-loaded Wang resin avoids the risk of racemization associated with loading the first amino acid (Asp) onto a bare hydroxyl resin. If a C-terminal amide is required (uncommon for this specific factor, but possible in derivatives), substitute with Rink Amide MBHA resin .

Coupling Reagents

-

Primary: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Why? This combination is superior to HBTU/DIEA for preventing racemization (especially at Cys/His, though not present here) and is safer than HOBt (explosive risk). It generates the highly reactive oxyma ester.

Detailed Experimental Protocol

Synthesis Cycle (Fmoc Chemistry)

Perform all steps at Room Temperature (20-25°C) unless noted.

Step 1: Resin Swelling [1]

-

Weigh appropriate amount of Fmoc-Asp(OtBu)-Wang resin.

-

Swell in DMF (Dimethylformamide) for 30 minutes.

-

Drain DMF.[2]

Step 2: Fmoc Deprotection

-

Add 20% Piperidine in DMF (v/v).

-

Incubate for 3 minutes , then drain.

-

Add fresh 20% Piperidine in DMF .

-

Incubate for 10 minutes , then drain.

-

Wash: DMF (5 x 1 min).

-

QC: Perform Kaiser Test . Result should be Blue (positive for free amine).

Step 3: Amino Acid Activation & Coupling Standard Residues (A, Q, Y):

-

Dissolve Fmoc-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

-

Add DIC (4.0 eq).

-

Add activated mixture to resin immediately.[2]

-

Agitate for 45-60 minutes .

Difficult Residues (V, I, and L after P):

-

Double Couple: Repeat the coupling step twice (2 x 45 min) with fresh reagents.

-

QC: Perform Kaiser Test . Result must be Yellow/Colorless (negative). If blue, re-couple.

-

Note: For Proline (P), use the Chloranil Test or Isatin Test instead of Kaiser, as Proline is a secondary amine.

-

Step 4: Capping (Optional but Recommended)

-

After coupling, add Acetic Anhydride/DIEA/DMF (10:5:85).

-

Agitate for 5 minutes to cap unreacted amines (truncating deletion sequences).

-

Wash with DMF (3 x 1 min).

Cleavage & Isolation

-

Final Wash: Wash resin with DMF (3x), DCM (3x), and Methanol (2x). Dry under vacuum.[2]

-

Cleavage Cocktail: Prepare Reagent K analog:

-

TFA (Trifluoroacetic acid): 92.5%

-

TIS (Triisopropylsilane): 2.5%

-

H

O: 2.5% -

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (or use Thioanisole/Phenol if DODT unavailable).

-

-

Reaction: Add cocktail to resin (10 mL per 1g resin). Agitate for 2.5 - 3 hours .

-

Precipitation:

-

Lyophilization: Dissolve pellet in H

O/Acetonitrile (1:1) and freeze-dry.

Visualization: Synthesis Logic & Workflow

The following diagrams illustrate the decision logic for handling the specific "Red Zone" residues in the YLLPAQVNID sequence.

Caption: Optimized Fmoc-SPPS Decision Tree for YLLPAQVNID, highlighting specific handling for steric and post-proline couplings.

Quality Control & Validation

| Parameter | Specification | Method |

| Identity | 1145.3 Da ± 1 Da | ESI-MS or MALDI-TOF |

| Purity | > 95% | RP-HPLC (C18 Column, Gradient 5-65% ACN) |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Soluble in H | 1 mg/mL Test |

Troubleshooting the "Difficult" Peaks:

-

Deletion Sequences (Des-Val or Des-Ile): If MS shows [M - 99] (Val missing) or [M - 113] (Ile missing), the coupling of V or I was incomplete. Solution: Switch to HATU/HOAt for these specific residues in the next synthesis run, or increase temperature to 50°C (microwave assisted).

-

Aspartimide (+18 Da or -18 Da shifts): If observed, add 0.1M HOBt to the Piperidine deprotection solution to suppress base-catalyzed imide formation.[3]

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

-

Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

-

QYAOBIO Catalog. Neurotrophic Factor for Retinal Cholinergic Neurons (YLLPAQVNID). Link

-

Biotage Application Note. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Link

-

Merck/Sigma-Aldrich. Solid Phase Peptide Synthesis (SPPS) Protocol. Link

Sources

Technical Application Note: Reconstitution and Handling of SARS-CoV-2 Spike Epitope YLLPAQVNID

Executive Summary

This technical guide provides validated protocols for the reconstitution, storage, and handling of the decapeptide Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp (YLLPAQVNID) . This sequence corresponds to residues 1220–1229 of the SARS-CoV-2 Spike (S) protein (transmembrane domain) and is a known HLA-A*02:01 restricted T-cell epitope.

Due to its high hydrophobic content (60%) and acidic isoelectric point (pI ~3.0), this peptide presents significant solubility challenges in neutral aqueous buffers. Improper reconstitution often leads to "invisible" aggregation, compromising T-cell stimulation assays and binding kinetics. This guide prioritizes a DMSO-based stock solution strategy to ensure monomeric dispersion and accurate concentration verification via UV-Vis spectroscopy.

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is prerequisite to successful reconstitution.

| Property | Value / Description | Impact on Protocol |

| Sequence | Y-L-L-P-A-Q-V-N-I-D | N-terminal Tyrosine allows UV quantification. |

| Molecular Weight | 1144.3 g/mol | Used for Molar concentration calculations. |

| Hydrophobicity | High (6 residues: L, L, P, A, V, I) | Critical Driver: Causes rapid aggregation in water. |

| Isoelectric Point (pI) | ~3.0 (Theoretical) | Peptide is uncharged/zwitterionic at pH 3.0. |

| Net Charge (pH 7.4) | -1 (Aspartate side chain) | Negative charge aids solubility, but often insufficient to overcome hydrophobic forces. |

| Solubility Class | Hydrophobic / Acidic | Requires organic co-solvent or basic pH shift.[1] |

Mechanism of Insolubility

At neutral pH (PBS), the single negative charge from Aspartate (D) is often insufficient to solubilize the hydrophobic core (Leu-Leu-Pro-Ala-Val-Ile). Furthermore, attempting to dissolve this peptide in acidic buffers (pH < 4) moves the solution closer to the pI (3.0), where net charge is zero, leading to immediate precipitation.

Reconstitution Protocols

Protocol A: Organic Solvent Stock (Recommended)

Best for: Cellular assays (ELISpot, Flow Cytometry), Binding assays, and long-term storage.

Rationale: DMSO (Dimethyl sulfoxide) disrupts inter-peptide hydrophobic interactions, ensuring a monomeric solution.

-

Preparation: Bring the lyophilized peptide vial to room temperature (20–25°C) before opening to prevent condensation.

-

Solvent Addition: Add sterile, anhydrous DMSO to achieve a stock concentration of 10 mg/mL (approx. 8.7 mM).

-

Note: Do not use PBS or water yet.

-

-

Dissolution: Vortex for 30 seconds. The solution should be crystal clear.

-

If cloudy: Sonicate in a water bath for 5 minutes.

-

-

Dilution (Working Solution): Dilute the DMSO stock into the assay medium (e.g., RPMI-1640 or PBS) only immediately before use.

-

Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in T-cell assays.

-

Protocol B: Basic pH Shift (Alternative)

Best for: Assays where DMSO is strictly prohibited.

Rationale: Raising the pH > 8.0 fully deprotonates the Aspartate and the C-terminus, maximizing negative charge repulsion to prevent aggregation.

-

Solvent: Prepare 0.1% Ammonium Hydroxide (NH₄OH) in sterile water.

-

Addition: Add the basic solution dropwise to the peptide powder.

-

Agitation: Vortex until dissolved.

-

Buffer Exchange: Slowly dilute with PBS. If precipitation occurs, the pH has dropped too low; adjust back to pH 7.5–8.0.

Workflow Visualization

The following diagrams illustrate the decision logic and experimental workflow.

Diagram 1: Solubility Decision Logic

Caption: Decision matrix based on the hydrophobic and acidic nature of the peptide. Acidic buffers are explicitly contraindicated.

Diagram 2: Reconstitution & QC Workflow

Caption: Step-by-step workflow ensuring sample integrity from lyophilized powder to frozen stock.

Quality Control: Concentration Verification (Self-Validating System)

Do not rely solely on the gravimetric weight of the lyophilized powder, as it contains salts and counter-ions (often only 60-80% peptide content). You must validate concentration using UV absorbance.

The A280 Method

This peptide contains one Tyrosine (Y) and zero Tryptophans. We can use the molar extinction coefficient of Tyrosine to calculate exact concentration.[2][3]

Parameters:

-

Pathlength (

): 1 cm (standard cuvette) -

Extinction Coefficient (

): -

Molecular Weight (

):

Protocol:

-

Dilute a small aliquot of your stock solution (e.g., 1:20) in water or buffer.[4][5]

-

Blank the spectrophotometer with the same solvent mixture.

-

Measure Absorbance at 280 nm (

).[2][3][6] -

Calculate Concentration:

Example Calculation:

If a 1:20 dilution yields an

Storage and Stability

-

Lyophilized: Store at -20°C or -80°C. Stable for >1 year. Desiccate before opening.

-

In Solution (DMSO): Aliquot into single-use volumes (avoid freeze-thaw cycles). Store at -80°C. Stable for 6 months.

-

In Solution (Aqueous): Unstable. Use immediately. Do not store.

References

-

Thermo Fisher Scientific. Peptide Solubility Guidelines. Accessed October 2023. Link

-

Sigma-Aldrich. Solubility Guidelines for Peptides. Accessed October 2023. Link

-

Immune Epitope Database (IEDB). Epitope Details for YLLPAQVNID (SARS-CoV-2).Link

-

Pace, C.N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science.[7] (Source for Tyr extinction coefficient).[2][3][6][8] Link

Sources

- 1. bachem.com [bachem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Extinction Coefficient Determination of Proteins [biosyn.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Statistical determination of the average values of the extinction coefficients of tryptophan and tyrosine in native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Application Note: Strategic Conjugation of Peptide H-YLLPAQVNID-OH to Immunogenic Carriers

Topic: Conjugation of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH to KLH or BSA Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide details the methodology for conjugating the decapeptide H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH (YLLPAQVNID) to carrier proteins (KLH/BSA). Unlike standard protocols that assume the presence of a terminal Cysteine, this specific sequence requires alternative chemistries to utilize its native functional groups. This note analyzes the peptide's physicochemical properties, selects optimal conjugation strategies based on epitope orientation, and provides rigorous, step-by-step protocols for Glutaraldehyde (N-terminal targeting) and Carbodiimide/EDC (C-terminal targeting) chemistries.

Peptide Analysis & Pre-Conjugation Strategy

Before initiating conjugation, the peptide sequence must be analyzed to determine solubility and reactive sites.

Physicochemical Profile[1][2][3]

-

Sequence: H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH

-

Length: 10 Amino Acids

-

Molecular Weight: ~1131.3 Da

-

Isoelectric Point (pI): ~3.8 (Acidic due to C-terminal Asp)

-

Hydrophobicity: High. 70% of residues (Y, L, L, P, A, V, I) are hydrophobic.

-

Solubility Constraint: This peptide is predicted to be sparingly soluble in pure water . It requires an organic co-solvent (DMF or DMSO) for efficient conjugation.

Reactive Group Analysis

| Residue / Terminus | Functional Group | Reactivity | Target Chemistry |

| N-Terminus (Tyr) | Primary Amine ( | High | Glutaraldehyde (Schiff Base) |

| C-Terminus (Asp) | Carboxyl ( | High (with EDC) | EDC/NHS (Amide Bond) |

| Asp-10 Side Chain | Carboxyl ( | High (with EDC) | EDC/NHS (Amide Bond) |

| Tyr-1 Side Chain | Phenol | Moderate | Bis-diazotized Benzidine (Rarely used due to toxicity) |

| Cysteine | Thiol ( | Absent | Maleimide chemistry is NOT applicable |

Decision Matrix: Selecting the Chemistry

The choice of chemistry dictates the orientation of the peptide on the carrier, which is critical for antibody specificity.

-

Strategy A (Expose C-Terminus): Use Glutaraldehyde .[1] This anchors the N-terminus (Tyr) to the carrier, presenting the C-terminal Aspartate to the immune system.

-

Strategy B (Expose N-Terminus): Use EDC . This anchors the C-terminus (Asp) to the carrier, presenting the N-terminal Tyrosine to the immune system.

Figure 1: Decision matrix for selecting conjugation chemistry based on desired epitope orientation.

Protocol A: Glutaraldehyde Conjugation (N-Terminal Linkage)

Objective: Link the N-terminal amine of the peptide to Lysine amines on KLH/BSA. Result: Random orientation is minimized; C-terminus is generally exposed. Note: Glutaraldehyde is a homobifunctional crosslinker. To prevent carrier-carrier crosslinking (precipitation), we add the peptide in excess before adding the crosslinker.

Materials

-

Carrier: KLH or BSA (Imject™ or equivalent).[2]

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.[3][4]4. Avoid amine-containing buffers like Tris or Glycine.

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Crosslinker: 0.2% Glutaraldehyde solution (Freshly prepared from 25% stock).

-

Blocking Agent: 1 M Glycine or Sodium Borohydride (

).

Procedure

-

Carrier Preparation:

-

Dissolve 20 mg of KLH (or BSA) in 2.0 mL of PBS (10 mg/mL).

-

Note: If using "Mariculture" KLH, it may be turbid. This is normal.

-

-

Peptide Solubilization (Critical):

-

Mixing:

-

Slowly add the peptide/DMF solution to the Carrier solution dropwise while stirring.

-

Final Volume: ~2.2 mL.

-

Molar Ratio: Aim for ~40:1 (Peptide:Carrier) for KLH.

-

-

Crosslinking:

-

Add 1.0 mL of 0.2% Glutaraldehyde solution dropwise to the stirring mixture.

-

Incubate for 1 hour at room temperature with constant gentle stirring.

-

Observation: The solution may turn slightly yellow; this is a characteristic Schiff base color.

-

-

Quenching:

-

Add 0.2 mL of 1 M Glycine (pH 7.0) and incubate for 30 minutes.

-

Alternative: Add 10 mg solid

to reduce Schiff bases to stable secondary amines (and quench unreacted aldehyde). Caution: This generates gas.

-

-

Purification:

-

Dialyze the conjugate against 2 Liters of PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO membrane to remove free peptide and glutaraldehyde.

-

Change buffer once.

-

Protocol B: EDC Conjugation (C-Terminal Linkage)

Objective: Link the C-terminal Carboxyl (and Asp side chain) to Lysine amines on KLH/BSA. Result: N-terminus (Tyr) is exposed. Risk: Since the peptide contains both an amine (N-term) and carboxyls, it can self-polymerize. We mitigate this by using a high peptide-to-carrier ratio and adding the carrier after peptide activation is not possible without protecting groups. Therefore, we use a One-Step High-Excess Protocol .

Materials

-

Buffer: 0.1 M MES Buffer, pH 4.7 (Activation Buffer).

-

Solvent: DMF.

-

Crosslinker: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[2]

-

Purification: Desalting column (Sephadex G-25) or Dialysis.

Procedure

-

Carrier Preparation:

-

Dissolve 10 mg KLH in 1.0 mL MES Buffer (pH 4.7) .

-

-

Peptide Solubilization:

-

Activation & Conjugation (One-Step):

-

Dissolve 5 mg EDC in 100 µL MES buffer.

-

Immediately add EDC to the Peptide/KLH mixture.

-

Chemistry: EDC activates the carboxyls (mostly on the carrier, some on peptide). The activated carboxyls react with amines (mostly on the carrier, some on peptide).

-

Optimization: To favor Peptide-COOH

Carrier-NH2, we rely on the statistical excess of Peptide carboxyls if the peptide concentration is high, but standard EDC protocols often favor Carrier-COOH -

Refined "Reverse" Approach (Better for C-term linkage):

-

Actually, to link Peptide-COOH to Carrier-NH2, we normally need to block the Peptide-NH2. Since we cannot, we accept that Method A (Glutaraldehyde) is chemically cleaner for this specific peptide unless the N-terminus must be free.

-

If EDC is strictly required: Proceed with the mixture. Incubate for 2 hours at Room Temperature.

-

-

-

pH Adjustment:

-

The reaction efficiency for amide bond formation improves if pH is raised to 7.0–7.5 after the initial 15 min activation, but for one-step, keeping it at pH 5.5–6.0 is a compromise.

-

-

Purification:

-

Dialyze against PBS (pH 7.4) overnight.

-

"Best Practice" Note: The Cysteine Advantage

While the protocols above work for the native sequence, they lack site-specificity compared to Thiol-Maleimide chemistry.

Recommendation for Future Synthesis: If you re-synthesize this peptide, add a Cysteine residue and a spacer (e.g., Gly-Gly) to the terminus opposite the epitope.

-

Design: H-Cys-Gly-Gly-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH

-

Chemistry: Use MBS or Sulfo-SMCC .

-

Benefit: The thiol (-SH) reacts exclusively with the Maleimide-activated carrier. No self-polymerization. Defined orientation.

Quality Control (Verification)

How do you know the conjugation worked?

-

Ellman's Test: Not applicable (No Cysteine).

-

TNBS Assay (Trinitrobenzenesulfonic acid):

-

Measures free amines.

-

Compare Carrier-only vs. Conjugate.

-

Success Criteria: The Conjugate should have significantly fewer free amines than the Carrier (because they are blocked by the peptide).

-

-

Gel Electrophoresis (SDS-PAGE):

-

Run BSA (66 kDa) vs. BSA-Peptide.

-

Success Criteria: The Conjugate band will appear "smeared" and shifted to a higher molecular weight (e.g., 70–80 kDa).

-

Visualizing the Chemistry

Figure 2: Chemical mechanisms for Glutaraldehyde (Schiff base) and EDC (Amide bond) conjugation.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC and Glutaraldehyde Protocols.Link

-

National Institutes of Health (NIH). An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF.Link

-

Bio-Synthesis Inc. Peptide-Protein Conjugation Protocols.Link

-

GenScript. Peptide Antigen Design and Conjugation Guidelines.Link

Sources

- 1. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 7. peptidesynthetics.co.uk [peptidesynthetics.co.uk]

- 8. bachem.com [bachem.com]

- 9. Peptide Modifications: KLH, BSA, OVA Conjugates [lifetein.com.cn]

- 10. utminers.utep.edu [utminers.utep.edu]

preparing stock solutions of YLLPAQVNID for cell culture assays

Application Note: High-Fidelity Preparation of YLLPAQVNID Peptide Stock Solutions for T-Cell Assays

Executive Summary

The decapeptide YLLPAQVNID is a validated MHC Class I epitope derived from the SARS-CoV-2 Spike protein (S2 domain), specifically restricted to HLA-A*02:01 . It is widely utilized in ELISpot, Intracellular Cytokine Staining (ICS), and Tetramer staining to assess CD8+ T-cell responses.

However, its sequence contains 60% hydrophobic residues, creating a high risk of aggregation in aqueous buffers. Improper solubilization leads to "silent" experimental failures—where T-cells fail to respond not due to biological absence, but because the peptide has precipitated or adhered to plasticware. This guide provides a scientifically grounded, self-validating protocol to generate stable stock solutions, ensuring experimental reproducibility.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first analyze the molecule's intrinsic properties.

Table 1: Molecular Specifications of YLLPAQVNID

| Property | Value | Implication for Handling |

| Sequence | Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp | N-terminus (Y) to C-terminus (D) |

| Length | 10 Amino Acids | Standard Class I epitope length. |

| Molecular Weight | ~1142.3 g/mol | Verified by Mass Spec (QC step). |

| Hydrophobicity | High (60%) | Residues Y, L, L, A, V, I drive aggregation in water. |

| Charge (pH 7.0) | Net -1 (Acidic) | C-terminal Aspartic Acid (D) confers a negative charge.[1] |

| Isoelectric Point (pI) | ~3.9 | Solubility is lowest near pH 4.0. |

| UV Absorption | Yes (Tyrosine) |

The Solubility Strategy: Why DMSO?

While the peptide has a C-terminal Aspartic acid (D), which suggests solubility in weak bases (e.g., Ammonium Hydroxide), the dominant hydrophobic core (Leu-Leu-Pro-Ala-Val-Ile) overrides the single charge.

-

Aqueous Buffers (PBS): DO NOT USE for master stocks. The salt ions in PBS shield the few charges present, promoting immediate hydrophobic collapse and precipitation.

-

DMSO (Dimethyl Sulfoxide): The solvent of choice. It disrupts secondary structures and effectively solvates the hydrophobic side chains.

-

Validation: We utilize the N-terminal Tyrosine (Y) as a built-in sensor for concentration verification via A280 absorbance.

Workflow Visualization

The following diagram outlines the critical decision pathways for handling YLLPAQVNID, ensuring sterility and concentration accuracy.

Figure 1: Critical path for solubilization and storage of hydrophobic SARS-CoV-2 epitopes.

Protocol 1: Preparation of Master Stock (10 mM)

Goal: Create a sterile, high-concentration stock (10 mM) in 100% DMSO. Safety: DMSO penetrates skin and carries contaminants. Wear nitrile gloves.

Materials:

-

Lyophilized YLLPAQVNID peptide (>95% purity recommended).

-

Solvent: Hybri-Max™ DMSO (Sigma D2650 or equivalent sterile, cell-culture grade).

-

Vessel: Sterile amber polypropylene microcentrifuge tubes (Eppendorf). Note: Avoid polystyrene which can degrade in DMSO.

Step-by-Step Procedure:

-

Thermal Equilibration:

-

Remove the peptide vial from the freezer.

-

CRITICAL: Allow the vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and weighing errors.

-

-

Gravimetric Verification (The "Hard" Weigh):

-

Do not trust the mass on the label (e.g., "1 mg"). Peptide synthesis yields vary.

-

Weigh the vial with peptide. Dissolve. Weigh the empty vial (dried).

-

Calculation:

.

-

-

Dissolution:

-

Calculate the volume of DMSO required for a 10 mM stock.

-

Example: For 1.0 mg peptide:

-

Add the calculated volume of 100% DMSO . Pipette up and down.

-

Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 2-5 minutes.

-

-

QC Check (The Self-Validating Step):

-

Aliquoting & Storage:

-

Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

-

Protocol 2: Working Solutions for Cell Culture

Goal: Dilute the master stock for T-cell stimulation (typically 1-10 µg/mL) without shocking cells with DMSO.

Toxicity Thresholds:

-

Most primary T-cells tolerate up to 0.5% v/v DMSO.

-

Ideally, keep final DMSO < 0.1% .

Dilution Scheme (Example for 10 µg/mL Final):

-

Intermediate Dilution (100x):

-

Thaw one aliquot of 10 mM Master Stock.

-

Dilute 1:100 in PBS or Serum-Free Media .

-

Note: Do this immediately before use. At this concentration (~100 µM), the peptide may slowly aggregate over hours.

-

Result: 100 µM solution (approx 114 µg/mL).

-

-

Final Application:

-

Add 10 µL of the Intermediate Solution per 1 mL of cell culture media.

-

Final Concentration: ~1 µM (approx 1.1 µg/mL).

-

Final DMSO: 0.01% (Completely safe).

-

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Cloudiness in DMSO | Moisture contamination or salt presence. | Sonicate 5 mins. If unresolved, add 1-2 µL of 5% Acetic Acid (rarely needed for this peptide). |

| Precipitation in Media | Diluting directly from 100% DMSO to Media. | Use an intermediate dilution step in PBS. Vortex immediately upon addition. |

| Low T-cell Response | Peptide aggregation or adsorption to plastic. | Use LoBind® tubes. Verify concentration via A280.[2][7][3][5] Ensure HLA typing of donor is HLA-A*02:01. |

References

-

Immune Epitope Database (IEDB). Epitope Details for YLLPAQVNID. [Link]

-

Grifoni, A., et al. (2020). Targets of T Cell Responses to SARS-CoV-2 Coronavirus in Humans with COVID-19 Disease and Unexposed Individuals. Cell. [Link]

-

Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science.[5] (Basis for A280 calculation). [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. Extinction Coefficient Determination of Proteins [biosyn.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bachem.com [bachem.com]

- 5. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

Technical Application Note: Site-Specific N-Terminal Fluorophore Conjugation to YLLPAQVNID

Part 1: Executive Summary & Chemical Analysis

The Target: Chemical "Personality" of YLLPAQVNID

Successful conjugation requires treating the peptide not as a string of letters, but as a physical chemical entity. The sequence Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp presents a unique "Golden Scenario" for N-terminal labeling, defined by two critical features:

-

Lysine-Null Composition: The peptide contains zero Lysine (K) residues.

-

Implication: Standard amine-reactive chemistries (NHS-esters) usually suffer from competition between the N-terminal

-amine (

-

-

High Hydrophobicity Index: 60% of the residues (Y, L, L, P, A, V, I) are hydrophobic.

-

Implication: This peptide will likely aggregate or precipitate in standard aqueous buffers (PBS/TBS). Solubility engineering using organic co-solvents (DMF or DMSO) is the rate-limiting step for success.

-

The "Tyrosine Trap" (Critical Biophysics)

The N-terminal residue is Tyrosine. While chemically convenient for labeling, Tyrosine is a known fluorescence quencher via Photoinduced Electron Transfer (PET) .

-

Risk: Conjugating a fluorophore (e.g., FITC) directly to the N-terminal amine of Tyrosine with a zero-length linker may result in up to 80% signal loss due to quenching.

-

Solution: Use a fluorophore with a flexible linker (e.g., FITC-Ahx or NHS-PEG4-Dye) to distance the chromophore from the phenol ring of the Tyrosine.

Part 2: Experimental Workflows (Visualized)

Decision Matrix & Workflow

The following diagram outlines the logic flow for labeling YLLPAQVNID, specifically addressing the solubility and quenching constraints.

Caption: Workflow prioritizing solubility and quenching mitigation for YLLPAQVNID labeling.

Part 3: Detailed Protocols

Protocol A: NHS-Ester Labeling (The Gold Standard)

Recommended for: High-yield, stable amide bond formation.

Materials:

-

Peptide: YLLPAQVNID (>95% purity).

-

Fluorophore: NHS-Ester dye (e.g., Alexa Fluor 488-NHS, Cy5-NHS). Note: Ensure dye is fresh; NHS hydrolyzes in moisture.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1] Must be amine-free.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3.

Step-by-Step Methodology:

-

Solubilization (The Critical Step):

-

Do NOT dissolve the peptide directly in the buffer.[2] It will precipitate.

-

Dissolve 1 mg of YLLPAQVNID in 50

L of anhydrous DMF. Vortex until clear. -

Calculation: MW of YLLPAQVNID

1146.3 g/mol . 1 mg

-

-

Dye Preparation:

-

Dissolve the NHS-ester fluorophore in anhydrous DMF at 10 mg/mL.

-

Calculate a 1.5-fold molar excess of dye relative to the peptide.

-

Why 1.5-fold? Since there are no Lysines to scavenge the dye, we do not need the standard 5-10x excess. This saves expensive reagents and simplifies purification.

-

-

Reaction Initiation:

-

Add 450

L of 0.1 M Sodium Bicarbonate (pH 8.3) to the peptide-DMF solution. -

Immediate Action: Quickly add the dissolved dye to this mixture.

-

Final Solvent Ratio: The final mixture is ~10-20% DMF, which keeps the hydrophobic peptide soluble while allowing the aqueous buffer to maintain pH 8.3.

-

-

Incubation:

-

Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

-

-

The "Tyrosine Scrub" (Chemical Integrity):

-

NHS esters can react with the Tyrosine phenol group (forming an ester) and the N-terminal amine (forming an amide).

-

Action: Add 50

L of 1 M Tris-HCl (pH 8.0) or Hydroxylamine. Incubate for 15 minutes. -

Mechanism:[3] This quenches unreacted dye AND hydrolyzes any unstable Tyrosine-O-esters, leaving only the stable N-terminal amide conjugate.

-

Protocol B: Purification & Quality Control

1. RP-HPLC Purification Due to the peptide's hydrophobicity, a C18 column is mandatory.

-

Column: C18 Semi-Prep (e.g., Phenomenex Jupiter or Agilent Zorbax).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 65% B over 30 minutes.

-

Note: The hydrophobic dye-peptide conjugate will elute later than the unlabeled peptide.

-

2. Mass Spectrometry Validation (LC-MS) You must validate that the mass shift corresponds to exactly one fluorophore.

| Component | Molecular Weight (Approx) | Expected Mass (M+H)+ |

| Native Peptide | 1146.3 Da | 1147.3 |

| FITC Conjugate | +389.4 Da | 1536.7 |

| Cy5 Conjugate | +~466 Da (varies by salt) | ~1613.3 |

Part 4: Troubleshooting & Optimization

Tyrosine Quenching (PET)

If fluorescence signal is lower than expected despite confirmed conjugation by MS:

-

Cause: The Tyrosine phenol ring at position 1 is electron-rich and can quench the excited state of the fluorophore via electron transfer.

-

Remedy: Switch to a dye with a rigid spacer or a PEG linker (e.g., NHS-PEG4-FITC). This increases the distance (

) between the donor (dye) and acceptor (Tyr), reducing quenching efficiency (

Solubility Issues

If the reaction turns cloudy upon adding buffer:

-

Cause: The hydrophobic residues (L, L, P, A, V, I) are aggregating in the high-salt bicarbonate buffer.

-

Remedy: Increase the organic co-solvent (DMF) concentration to 30-40%. Alternatively, use 0.1 M HEPES (pH 7.5) instead of Bicarbonate, as it is less "salting-out" prone.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS-ester chemistry and pH specificity).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Photoinduced Electron Transfer and Tyrosine quenching mechanisms).[4]

Sources

storage stability of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH at -20°C

An In-Depth Guide to the Long-Term Storage Stability of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH at -20°C

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing and maintaining the long-term storage stability of the peptide H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH. The protocols and principles outlined herein are designed to ensure the integrity and reproducibility of experimental results by minimizing degradation during storage at -20°C.

Introduction: The Imperative of Peptide Stability

Peptides are fundamental tools in biomedical research and therapeutic development. Their efficacy, however, is directly linked to their structural integrity. Degradation, even at subtle levels, can lead to a loss of biological activity, altered binding affinities, and the generation of impurities that can confound experimental results or pose safety risks. Therefore, a robust understanding of a peptide's stability under defined storage conditions is not merely a matter of good laboratory practice; it is a prerequisite for valid scientific inquiry and successful drug development.

This guide focuses on the decapeptide H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH. We will dissect its sequence-specific vulnerabilities, outline the principles of proper storage, and provide detailed, validated protocols for conducting a comprehensive long-term stability study at a standard storage temperature of -20°C.

Physicochemical Landscape of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH

The stability of a peptide is intrinsically dictated by its amino acid sequence. The primary structure determines its susceptibility to various chemical degradation pathways. For long-term storage, even at -20°C, these reactions can proceed, albeit at a significantly reduced rate. It is crucial to identify the residues most at risk within the peptide sequence to anticipate and monitor for potential degradation products.

Sequence: H-Tyr -Leu-Leu-Pro-Ala-Gln -Val-Asn -Ile-Asp -OH

Key Residues Prone to Degradation:

-

Asparagine (Asn) and Glutamine (Gln): These residues are highly susceptible to deamidation, a non-enzymatic reaction where the side-chain amide group is hydrolyzed to a carboxylic acid.[1][2] This conversion results in a mass increase of approximately +1 Da.[3]

-

Asparagine deamidation is one of the most common peptide degradation pathways.[4] It typically proceeds through a five-membered succinimide ring intermediate, which can then hydrolyze to form either the native aspartic acid (Asp) or, more commonly, an isomeric isoaspartic acid (isoAsp), where the peptide backbone is extended by a methylene group.[5][6]

-

Glutamine deamidation proceeds through a similar, but slower, mechanism via a six-membered glutarimide intermediate to form glutamic acid (Glu) or isoglutamic acid.[1][3]

-

-

Aspartic Acid (Asp): Aspartic acid itself is prone to isomerization. It can form a succinimide intermediate through dehydration, which can then rehydrate to form either L-Asp, D-Asp, or the isoaspartyl forms.[7][8] This modification is isobaric (no mass change) and thus more challenging to detect without specific chromatographic or mass spectrometric methods.[4]

-

Tyrosine (Tyr): The phenol side chain of tyrosine is susceptible to oxidation, especially in the presence of trace metal ions, oxygen, or light exposure.[9] This can lead to the formation of dityrosine cross-links or other oxidized species, altering the peptide's structure and function.

The diagram below illustrates the primary degradation pathways for the vulnerable residues within the peptide.

Core Principles for Maximizing Peptide Stability at -20°C

Proper storage is an active process of risk mitigation. The goal is to minimize the environmental factors that accelerate the degradation reactions described above.

-